3'-O-Acetyl-2'-deoxycytidine
Overview
Description
3’-O-Acetyl-2’-deoxycytidine is a modified nucleoside derivative of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is esterified with an acetyl group. This modification alters the chemical properties of the nucleoside, making it useful in various biochemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3’-O-Acetyl-2’-deoxycytidine is an analogue of the parent nucleotide 2’-deoxycytidine-5’-O-triphosphate (dCTP) in which the 3’-hydroxy group is esterified by acetic acid . It is designed to interact with the DNA polymerase during DNA replication .
Mode of Action
3’-O-Acetyl-2’-deoxycytidine, as an analogue of dCTP, has a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Pharmacokinetics
It is known that the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . These properties may impact the compound’s ADME properties and bioavailability, but more research is needed to fully understand these aspects.
Result of Action
The primary result of the action of 3’-O-Acetyl-2’-deoxycytidine is the interruption of DNA replication due to its role as a transient chain terminator . This can potentially lead to the cessation of cell division and growth.
Action Environment
The action of 3’-O-Acetyl-2’-deoxycytidine can be influenced by environmental factors such as pH and temperature . For instance, the acetyl group of the compound can be split off under alkaline conditions, allowing for further polymerization steps . Additionally, the compound’s stability can be affected by temperature, with decomposition occurring at ambient temperatures . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3’-O-Acetyl-2’-deoxycytidine is an analogue of dCTP with a blocked 3’-hydroxy function, which can be used as a transient, pH-sensitive chain terminator during DNA polymerization . The acetyl group of 3’-O-Acetyl-2’-deoxycytidine is sensitive towards alkaline conditions and can be split off at pH >12.5 within 30 minutes to allow further subsequent polymerization steps .
Cellular Effects
It is known that UV reactions of acetylated derivatives of 2’-deoxyguanosine and 2’-deoxyadenosine generate several products . This suggests that 3’-O-Acetyl-2’-deoxycytidine might have similar effects when exposed to UV light, potentially leading to various cellular responses.
Molecular Mechanism
The molecular mechanism of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during polymerization. Its acetyl group is sensitive to alkaline conditions, allowing it to act as a transient, pH-sensitive chain terminator . This means that it can temporarily halt DNA synthesis until the acetyl group is removed, at which point polymerization can continue .
Temporal Effects in Laboratory Settings
In laboratory settings, 3’-O-Acetyl-2’-deoxycytidine is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, it is recommended to thaw it only before using the product to maintain its original high quality .
Metabolic Pathways
It is known that it is an analogue of dCTP, suggesting that it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxycytidine typically involves the acetylation of 2’-deoxycytidine. One common method is to react 2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Acetyl-2’-deoxycytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 2’-deoxycytidine.
Oxidation: Oxidized derivatives of 3’-O-Acetyl-2’-deoxycytidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-O-Acetyl-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound without the acetyl modification.
3’-O-Acetyl-2’-deoxyadenosine: Another acetylated nucleoside with similar properties.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness: 3’-O-Acetyl-2’-deoxycytidine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to act as a chain terminator in DNA synthesis, making it valuable in various research and therapeutic applications.
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRMDNADDOXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404324 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72560-69-1 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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